molecular formula C41H55N11O9 B10847451 c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2

c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2

Cat. No.: B10847451
M. Wt: 845.9 g/mol
InChI Key: HUAMIBCEKZFYST-BCLKUREPSA-N
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Description

The compound C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 is a synthetic peptide analog of the naturally occurring melanocortin peptide. This compound is designed to target the melanocortin-1 receptor (MC1R), which is overexpressed in melanoma cells. The sequence of this peptide includes norleucine (Nle), aspartic acid (Asp), D-phenylalanine (D-Phe), arginine (Arg), tryptophan (Trp), and glutamic acid (Glu), with an amide group at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (Glu) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (Nle, Asp, D-Phe, Arg, Trp) using coupling reagents such as HBTU or DIC. Each amino acid addition is followed by deprotection steps to remove the protecting groups, typically using TFA (trifluoroacetic acid).

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the melanocortin-1 receptor (MC1R) on the surface of melanoma cells. This binding activates the receptor, leading to a cascade of intracellular signaling pathways that can result in various biological effects, including changes in cell proliferation, differentiation, and apoptosis. The specific molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels .

Comparison with Similar Compounds

C[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2: can be compared with other melanocortin peptides such as:

    NDP-MSH (Ac-Nle-Asp-His-D-Phe-Arg-Trp-Gly-Lys-NH2): A potent and stable analog with similar receptor binding properties.

    Melanotan II (MT-II): A cyclic lactam analog of α-MSH with enhanced stability and biological activity.

    Setmelanotide: A cyclic melanocortin peptide approved for the treatment of obesity.

The uniqueness of This compound lies in its specific sequence and structure, which confer high affinity and selectivity for MC1R, making it a valuable tool for melanoma research and potential therapeutic applications .

Properties

Molecular Formula

C41H55N11O9

Molecular Weight

845.9 g/mol

IUPAC Name

2-[(2S,5S,8R,11S,14S,17S)-8-benzyl-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]acetic acid

InChI

InChI=1S/C41H55N11O9/c1-2-3-13-28-36(57)52-32(21-34(54)55)40(61)50-30(19-23-10-5-4-6-11-23)38(59)49-29(15-9-18-45-41(43)44)37(58)51-31(20-24-22-46-26-14-8-7-12-25(24)26)39(60)48-27(35(42)56)16-17-33(53)47-28/h4-8,10-12,14,22,27-32,46H,2-3,9,13,15-21H2,1H3,(H2,42,56)(H,47,53)(H,48,60)(H,49,59)(H,50,61)(H,51,58)(H,52,57)(H,54,55)(H4,43,44,45)/t27-,28-,29-,30+,31-,32-/m0/s1

InChI Key

HUAMIBCEKZFYST-BCLKUREPSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC(=O)O

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC(=O)O

Origin of Product

United States

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